molecular formula C8H15Cl2N3O2 B2624033 methyl2-amino-4-(1H-pyrazol-4-yl)butanoatedihydrochloride CAS No. 2287267-67-6

methyl2-amino-4-(1H-pyrazol-4-yl)butanoatedihydrochloride

Cat. No.: B2624033
CAS No.: 2287267-67-6
M. Wt: 256.13
InChI Key: SILMGZBGVYNKFU-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by further functionalization to introduce the amino and ester groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate dihydrochloride is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-amino-4-(1H-pyrazol-4-yl)butanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-13-8(12)7(9)3-2-6-4-10-11-5-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILMGZBGVYNKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1=CNN=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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